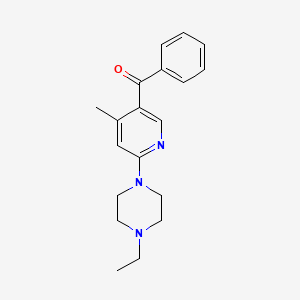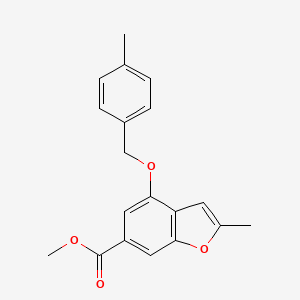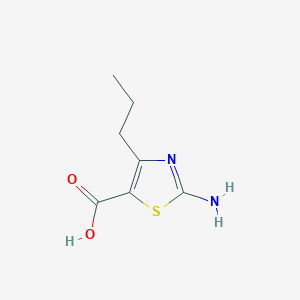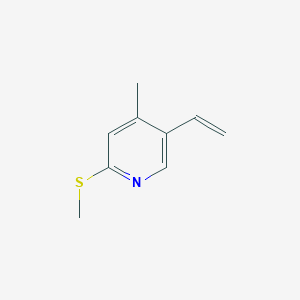
1-Methyl-4-(3-(pyrrolidin-2-yl)pyridin-2-yl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-4-(3-(pyrrolidin-2-yl)pyridin-2-yl)piperazine is a complex organic compound that features a piperazine ring substituted with a pyrrolidinyl-pyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-(3-(pyrrolidin-2-yl)pyridin-2-yl)piperazine typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a piperazine derivative reacts with a pyrrolidinyl-pyridine precursor under controlled conditions. The reaction may require catalysts or specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance production efficiency.
化学反応の分析
Types of Reactions
1-Methyl-4-(3-(pyrrolidin-2-yl)pyridin-2-yl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyridine or piperazine rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.
科学的研究の応用
1-Methyl-4-(3-(pyrrolidin-2-yl)pyridin-2-yl)piperazine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its therapeutic potential in treating neurological disorders.
Industry: Utilized in the development of novel materials and catalysts.
作用機序
The mechanism of action of 1-Methyl-4-(3-(pyrrolidin-2-yl)pyridin-2-yl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can result in various biological effects, depending on the target and context.
類似化合物との比較
Similar Compounds
Nicotine: Shares a pyridine ring and exhibits similar biological activities.
Pyrrolidine Derivatives: Compounds like pyrrolizines and pyrrolidine-2-one have structural similarities and are used in medicinal chemistry.
Uniqueness
1-Methyl-4-(3-(pyrrolidin-2-yl)pyridin-2-yl)piperazine is unique due to its specific substitution pattern and the combination of piperazine and pyrrolidinyl-pyridine moieties
特性
分子式 |
C14H22N4 |
|---|---|
分子量 |
246.35 g/mol |
IUPAC名 |
1-methyl-4-(3-pyrrolidin-2-ylpyridin-2-yl)piperazine |
InChI |
InChI=1S/C14H22N4/c1-17-8-10-18(11-9-17)14-12(4-2-7-16-14)13-5-3-6-15-13/h2,4,7,13,15H,3,5-6,8-11H2,1H3 |
InChIキー |
WBKGAXLFHIQAHS-UHFFFAOYSA-N |
正規SMILES |
CN1CCN(CC1)C2=C(C=CC=N2)C3CCCN3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![2-amino-1-[(2S)-2-[[benzyl(ethyl)amino]methyl]piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B11805348.png)


